

An In-depth Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *3-(piperidin-4-yl)aniline*

Cat. No.: *B1291574*

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Abstract

3-(Piperidin-4-yl)aniline is a bifunctional chemical scaffold of significant interest in medicinal chemistry, merging the structural motifs of both aniline and piperidine. Its utility as a precursor in the synthesis of complex therapeutic agents necessitates a thorough and unambiguous structural characterization. This technical guide provides a comprehensive overview of the core spectroscopic data essential for its identification and quality control: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Emphasizing the causality behind experimental choices and data interpretation, this document serves as a self-validating reference for researchers. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes expected data based on established spectroscopic principles and analysis of its constituent functional groups, providing a robust framework for its characterization.

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Introduction: Structural Significance and the Need for Spectroscopic Verification

The molecule **3-(piperidin-4-yl)aniline**, with CAS number 1245646-62-1, is a valuable building block in drug discovery.^[1] It provides a synthetically versatile primary aromatic amine for amide coupling or other derivatizations, while the piperidine ring offers a site for modulating physicochemical properties like solubility and basicity. Given its role as a foundational intermediate, verifying its structure with absolute certainty is a non-negotiable prerequisite for its use in synthetic campaigns. Spectroscopic methods provide a multi-faceted "fingerprint" of the molecule, with each technique offering orthogonal, complementary information to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Expert Insight: Why NMR is the Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides unambiguous information on the carbon-hydrogen framework by mapping the chemical environment of each nucleus. For a molecule like **3-(piperidin-4-yl)aniline**, ^1H NMR confirms the number of protons in different environments (aromatic vs. aliphatic) and their connectivity through spin-spin coupling, while ^{13}C NMR reveals the number and type of carbon atoms. This level of detail is unattainable with other methods, making NMR the gold standard for structural confirmation. A detailed spectral study of related piperidine structures provides a strong basis for interpreting these spectra.^[2]

Protocol for ^1H and ^{13}C NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

- Sample Preparation:
 - Weigh 5-10 mg of **3-(piperidin-4-yl)aniline**. The use of an accurate analytical balance is critical for potential future concentration calculations.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide- d_6 (DMSO- d_6). DMSO- d_6 is chosen for its excellent solvating power for polar compounds and for positioning the exchangeable amine proton signals away from other key resonances.
 - Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to avoid contamination.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer's magnet.

- Locking: The spectrometer's frequency is locked onto the deuterium signal of the solvent. This compensates for any magnetic field drift, ensuring spectral stability over the course of the experiment.
- Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is iterative and aims to produce sharp, symmetrical peak shapes, which is crucial for resolving complex multiplets.
- ¹H NMR Acquisition:
 - Pulse Program: A standard 30-degree pulse experiment is used to ensure quantitative integration without saturating the signals.
 - Acquisition Time: ~2-3 seconds, to ensure adequate resolution.
 - Relaxation Delay: A 2-second delay between scans allows for near-complete relaxation of protons, making the resulting integrations more accurate.
 - Number of Scans: 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled experiment with a 30-degree pulse is used. Decoupling removes C-H coupling, simplifying the spectrum to single lines for each unique carbon, which aids in identification.
 - Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a higher number of scans (e.g., 1024 or more) is required to obtain a good signal.
- Data Processing:
 - Apply a Fourier Transform to convert the time-domain signal (FID) to a frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are purely absorptive.

- Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: 2.50 ppm for ¹H, 39.52 ppm for ¹³C) as a secondary standard.[3]
- Integrate the ¹H NMR spectrum to determine the relative ratios of protons.

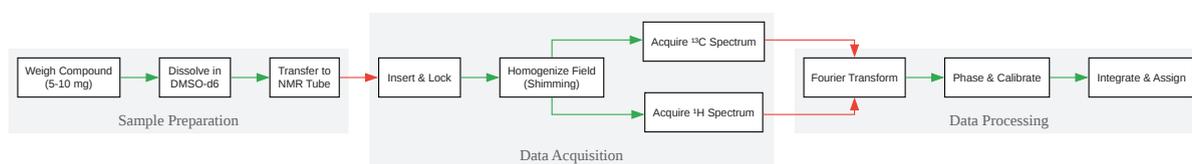


Diagram 1: NMR Acquisition Workflow

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Caption: A standardized workflow for acquiring high-quality NMR data.

Expected ¹H NMR Spectral Data and Interpretation

Solvent: DMSO-d₆

Expected Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.00	t	1H	Ar-H (H5)	Triplet due to coupling with two ortho protons.
~6.55	d	1H	Ar-H (H6)	Deshielded by C-N, ortho coupling to H5.
~6.40	d	1H	Ar-H (H4)	Deshielded by C-N, ortho coupling to H5.
~6.35	s	1H	Ar-H (H2)	Singlet-like appearance due to small meta couplings.
~5.00	s (broad)	2H	-NH ₂	Broad due to nitrogen's quadrupole moment and exchange.
~3.05	d	2H	Pip-H (eq, H2/6)	Equatorial protons are typically deshielded.
~2.60	t	2H	Pip-H (ax, H2/6)	Axial protons adjacent to nitrogen.
~2.75	tt	1H	Pip-H (ax, H4)	Methine proton at the junction, coupled to 4 neighbors.

~1.70	d	2H	Pip-H (eq, H3/5)	Equatorial protons adjacent to the methine.
~1.50	q	2H	Pip-H (ax, H3/5)	Axial protons, showing complex coupling.
~1.90	s (broad)	1H	Pip-NH	Exchangeable proton on the piperidine nitrogen.

Interpretation: The spectrum is clearly divided into an aromatic region (6.3-7.1 ppm) and an aliphatic region (1.4-3.1 ppm). The aromatic signals are characteristic of a 1,3-disubstituted benzene ring bearing an electron-donating amino group. The aliphatic region shows the complex splitting patterns of a piperidine ring in its rigid chair conformation, with distinct signals for axial and equatorial protons. The broad singlets for the NH protons are diagnostic and would disappear upon a D₂O shake experiment, confirming their assignment.

Expected ¹³C NMR Spectral Data and Interpretation

Solvent: DMSO-d₆

Expected Chemical Shift (δ) ppm	Assignment	Rationale
~148.5	Ar-C (C1)	Carbon attached to the NH ₂ group, strongly deshielded.
~146.0	Ar-C (C3)	Quaternary carbon attached to the piperidine ring.
~129.2	Ar-C (C5)	Aromatic CH, ortho to the piperidine substituent.
~114.0	Ar-C (C4)	Aromatic CH, ortho to the NH ₂ group, shielded.
~113.2	Ar-C (C6)	Aromatic CH, ortho to the NH ₂ group, shielded.
~111.8	Ar-C (C2)	Aromatic CH, between the two substituents.
~45.5	Pip-C (C2/6)	Carbons adjacent to the piperidine nitrogen.
~42.5	Pip-C (C4)	Methine carbon attached to the aniline ring.
~33.5	Pip-C (C3/5)	Methylene carbons adjacent to the C4 position.

Interpretation: The ¹³C NMR spectrum is expected to show six signals in the aromatic region and three signals in the aliphatic region, consistent with the molecule's symmetry. The chemical shifts are predicted based on standard substituent effects on benzene and piperidine rings.^[4] The downfield shifts of C1 and C3 are characteristic of carbons bonded to nitrogen and the piperidine ring, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expert Insight: The Role of IR in Rapid Functional Group Confirmation

While NMR provides the detailed skeleton, IR spectroscopy offers a rapid and cost-effective confirmation of the functional groups present. For **3-(piperidin-4-yl)aniline**, IR is invaluable for quickly verifying the presence of the N-H bonds of both the primary aniline and the secondary piperidine amine, as well as confirming the aromatic and aliphatic C-H bonds. The characteristic double peak of the primary amine N-H stretch is a particularly diagnostic feature.

[5]

Protocol for ATR-IR Data Acquisition

- **Instrument Preparation:** Use a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Before analyzing the sample, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, allowing it to be digitally subtracted from the sample spectrum. This step is critical for data integrity.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal (typically diamond). Apply pressure with the built-in anvil to ensure firm, uniform contact between the sample and the crystal surface.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

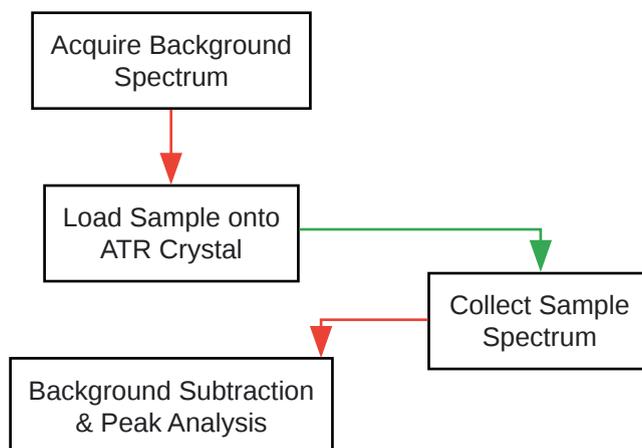


Diagram 2: ATR-IR Acquisition Workflow

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Caption: A streamlined workflow for reliable ATR-IR analysis.

Expected IR Spectral Data and Interpretation

Frequency Range (cm ⁻¹)	Vibration Type	Assignment	Diagnostic Feature
3450-3350	N-H Asymmetric & Symmetric Stretch	Primary amine (-NH ₂)	A characteristic pair of sharp-to-medium peaks.
3350-3300	N-H Stretch	Secondary amine (-NH-)	A single, often broader peak than the primary amine.
3100-3000	C-H Stretch	Aromatic C-H	Sharp peaks, confirming the presence of the benzene ring.
2950-2850	C-H Stretch	Aliphatic C-H (piperidine)	Strong, sharp absorptions.
1620-1580	N-H Bend (Scissoring)	Primary amine (-NH ₂)	Confirms the primary amine functional group.
1600 & 1475	C=C Stretch	Aromatic Ring	Two distinct peaks are characteristic of the aromatic ring.
1320-1250	C-N Stretch	Aromatic Amine	Strong band indicating the C-N bond of the aniline.

Interpretation: The most telling region is above 3300 cm⁻¹. The presence of a doublet (two peaks) is a definitive indicator of the -NH₂ group of aniline.^[6] A separate, single peak in the same region confirms the secondary amine of the piperidine ring.^[7] Strong absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the piperidine ring, while weaker, sharper peaks above 3000 cm⁻¹ confirm the aromatic ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expert Insight: Why ESI-MS is the Method of Choice

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, non-volatile molecules like **3-(piperidin-4-yl)aniline**. It imparts a charge onto the molecule with minimal fragmentation, typically through protonation. This allows for the clear observation of the protonated molecular ion, $[M+H]^+$. Using a high-resolution mass spectrometer (like a TOF or Orbitrap), we can measure the mass of this ion with high precision, which allows for the unambiguous determination of the elemental formula—the ultimate confirmation of the compound's identity.

Protocol for ESI-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution (~10 $\mu\text{g/mL}$) of the sample in a solvent like methanol or acetonitrile. A trace amount of an acid (e.g., 0.1% formic acid) is added to the solvent. This acidic environment promotes protonation, ensuring a strong signal for the $[M+H]^+$ ion in positive ion mode.
- **Instrument Setup:** The sample is introduced into the ESI source via direct infusion with a syringe pump at a low flow rate (5-10 $\mu\text{L/min}$).
- **Ionization (Positive Mode):** Given the basic nitrogen atoms in the molecule, positive ion mode is selected. The key source parameters (capillary voltage, gas flow, temperature) are optimized to maximize the signal of the target ion.
- **Mass Analysis:** The mass analyzer is scanned over a range that includes the expected molecular weight (e.g., m/z 100-300). Data is acquired for approximately 1 minute to generate an averaged, high-quality spectrum.

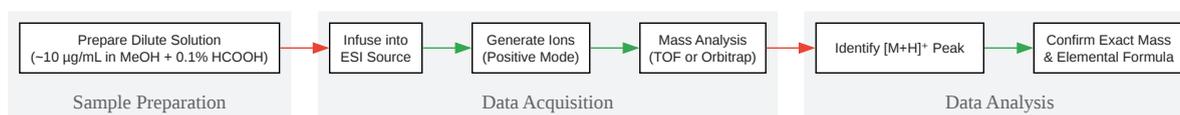


Diagram 3: ESI-MS Acquisition Workflow

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Caption: A robust workflow for definitive molecular weight confirmation by ESI-MS.

Expected MS Spectral Data and Interpretation

Parameter	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂	PubChem[8]
Exact Mass (Monoisotopic)	176.1313 g/mol	PubChem[8]
Expected Ion	[M+H] ⁺	-
Expected m/z (High Resolution)	177.1386	Calculated

Interpretation: The positive ion ESI mass spectrum will be dominated by a single major peak at m/z 177.1386. The observation of this ion confirms the molecular weight of the compound is 176.1313 g/mol. A high-resolution instrument would measure this mass to within 5 ppm, confirming the elemental formula as C₁₁H₁₆N₂ and ruling out other potential isobaric structures. This provides the final, unequivocal piece of evidence for the compound's identity.

Conclusion: A Consolidated Spectroscopic Fingerprint

The orthogonal techniques of NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile for **3-(piperidin-4-yl)aniline**. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and atom connectivity. IR spectroscopy offers rapid confirmation of the essential amine and aromatic functional groups. Finally, high-resolution MS provides an

exact mass, confirming the elemental formula with a high degree of certainty. Together, this suite of data constitutes a unique molecular "fingerprint," ensuring the structural integrity and identity of this critical chemical building block for its application in research and drug development.

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